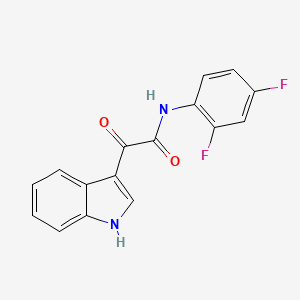

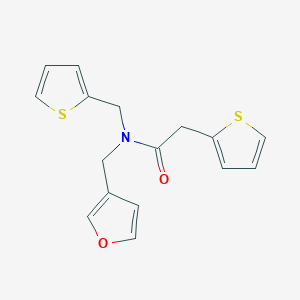

![molecular formula C24H17N3O7 B2541644 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 872613-05-3](/img/structure/B2541644.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic molecule that may be designed for specific biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide and benzofuran derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the optimization of structural motifs to enhance biological activity. For instance, the paper on stearoyl-CoA desaturase-1 (SCD-1) inhibitors reports the optimization of benzamide derivatives, leading to potent inhibitors with significant oral efficacy in mice . Similarly, the synthesis of benzofuran derivatives is achieved through base-controlled cyclization, demonstrating the versatility of N-phenoxyamides as reagents . These methods could potentially be applied to the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, suggesting a multi-step synthetic route involving careful selection of reagents and conditions.

Molecular Structure Analysis

The molecular structure of benzamide and benzofuran derivatives is crucial for their biological activity. The paper on anion binding of N-(o-methoxybenzamido)thioureas highlights the importance of intramolecular hydrogen bonds in enhancing anion binding affinity . This suggests that the molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, particularly the presence of hydrogen bonding, could play a significant role in its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide and benzofuran derivatives can be influenced by their substituents. For example, the gold-catalyzed annulation of benzofurazan N-oxides with ynamides to produce functionalized indoles demonstrates the potential for complex reactions involving these moieties . This indicates that the compound may also undergo various chemical reactions, potentially leading to the formation of new derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and benzofuran derivatives are determined by their molecular structures. The paper on serotonin-3 (5-HT3) receptor antagonists describes the synthesis of benzoxazine derivatives with potent binding affinity, influenced by their chemical structure . This implies that the physical and chemical properties of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, such as solubility, stability, and receptor binding affinity, would be key factors in its potential as a therapeutic agent.

科学的研究の応用

Benzofuroxans in Pharmaceutical and Medicinal Chemistry

Benzofuroxans, closely related to benzofurans, exhibit a broad spectrum of biological activities including antibacterial, antifungal, antileukemic, acaricide, and immunodepressive properties. They have been investigated for their nitric oxide-releasing abilities, induction of oxidative stress, and potential as anti-cancer agents among other applications. These compounds serve as synthetic precursors in the development of new biologically active compounds, demonstrating their importance in medicinal chemistry and drug development processes (Jovené, Chugunova, & Goumont, 2013).

Benzofuran Derivatives: Bioactivity and Synthesis

Benzofuran compounds are highlighted for their strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their natural occurrence and the recent advancements in the synthesis of complex benzofuran derivatives underline their potential as natural drug lead compounds. Novel methods for constructing benzofuran rings, which allow for the synthesis of difficult-to-prepare polycyclic benzofuran compounds, have opened new avenues in drug discovery and development (Miao et al., 2019).

Antimicrobial Properties of Benzofuran Derivatives

Recent studies have underscored the significance of benzofuran and its derivatives as promising structures in the search for efficient antimicrobial agents. These compounds have been used in treatments for skin diseases like cancer and psoriasis, showcasing their wide array of biological activities. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly for designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O7/c1-13-6-7-14(10-17(13)27(30)31)23(28)26-21-16-4-2-3-5-18(16)34-22(21)24(29)25-15-8-9-19-20(11-15)33-12-32-19/h2-11H,12H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOMNQYTIRCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

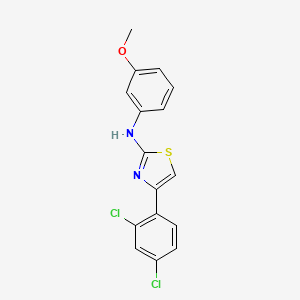

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

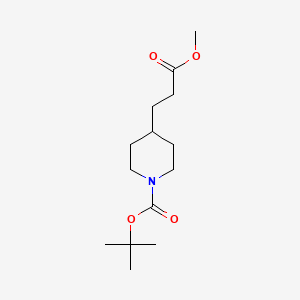

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

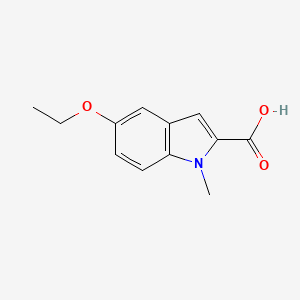

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2541572.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)

![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)